

AZ12672857: A Comparative Guide to Kinase Cross-Reactivity

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Compound of Interest

Compound Name: AZ12672857

Cat. No.: B15572568

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This guide provides a comparative analysis of the kinase inhibitor **AZ12672857**, focusing on its cross-reactivity profile with other kinases. Due to the limited availability of public comprehensive kinase screening data for **AZ12672857**, this document summarizes the currently available inhibitory activities and provides a framework for comparing its performance against other kinases.

Quantitative Data Summary

AZ12672857 has been identified as a potent and orally active inhibitor of the Ephrin type-B receptor 4 (EphB4) and Src kinases. The following table summarizes the known half-maximal inhibitory concentrations (IC₅₀) of **AZ12672857** against its primary targets and a selection of other kinases.

Kinase Target	IC50 (nM)	Cell Line/Assay Condition
Primary Targets		
EphB4	1.3	-
c-Src	2	c-Src transfected 3T3 cells
Off-Target Kinases		
p-PDGFR- β	58	MG63 cells
p-KDR (VEGFR2)	240	HUVEC cells
Other Enzymes		
CYP2C9	>5,000	-
CYP3A4	>5,000	-
CYP1A4	>10,000	-
CYP2D6	>10,000	-
CYP2C19	>10,000	-

Note: A comprehensive kinase selectivity profile for **AZ12672857**, such as data from a KINOMEScan panel, is not publicly available at the time of this publication. The data presented here is based on initial characterizations of the compound. Researchers are encouraged to perform broader kinase panel screening to fully elucidate the selectivity profile of **AZ12672857**.

Experimental Protocols

The following is a generalized protocol for determining the IC50 values of a kinase inhibitor, which is a standard method for assessing potency and cross-reactivity.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human kinases of interest
- Kinase-specific substrate
- **AZ12672857** (or other test inhibitor)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 384-well white assay plates
- Plate-reading luminometer

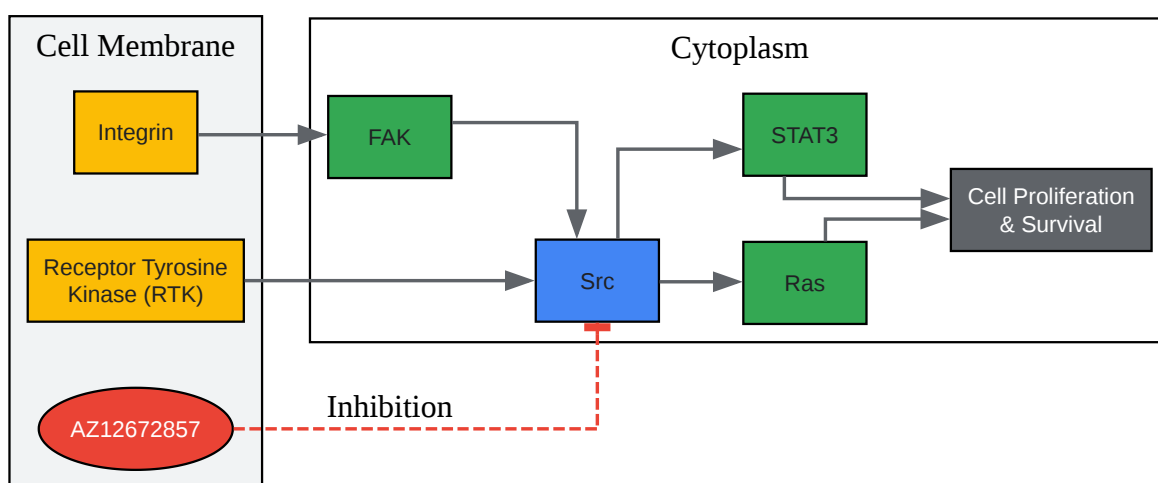
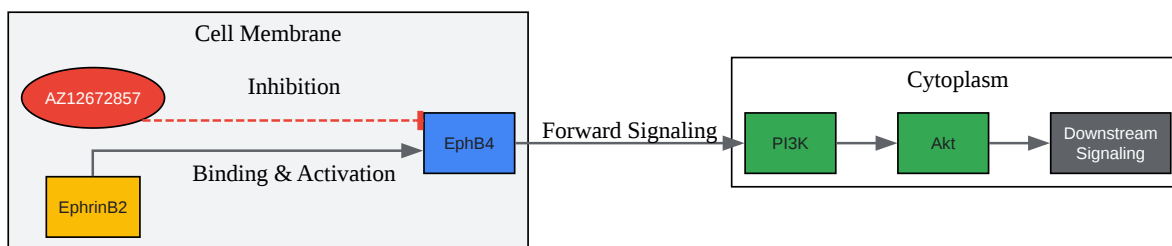
Procedure:

- Inhibitor Preparation: Prepare a serial dilution of **AZ12672857** in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
- Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).
- Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and its specific substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.
- Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration is typically at or near the K_m for each specific kinase.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

- ADP Detection:
 - Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to all wells to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Data Acquisition: Read the luminescence in each well using a plate-reading luminometer.
- Data Analysis:
 - Subtract the background luminescence (wells without enzyme) from all readings.
 - Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways of the primary targets of **AZ12672857**, EphB4 and Src, and indicate the point of inhibition.



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